molecular formula C8H7BrN2 B036394 6-Bromo-3-methylimidazo[1,2-A]pyridine CAS No. 1216222-91-1

6-Bromo-3-methylimidazo[1,2-A]pyridine

Cat. No. B036394
M. Wt: 211.06 g/mol
InChI Key: MZGGKPUJKHDJAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridines, including 6-Bromo-3-methylimidazo[1,2-a]pyridines, often employs palladium- or copper-catalyzed aminations. These methods are convenient and efficient for preparing novel derivatives, with the crystal structure for some derivatives being well-characterized (Enguehard et al., 2003). Additionally, the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide, has been promoted for synthesizing these compounds, simplifying the reaction workup and allowing for the reuse of the ionic liquid (Shaabani et al., 2006).

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-methylimidazo[1,2-a]pyridines can be elucidated using X-ray crystallography. The detailed molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing contribute to the compound's stability and reactivity (Rodi et al., 2013).

Chemical Reactions and Properties

The versatility of 6-Bromo-3-methylimidazo[1,2-a]pyridines in chemical reactions is notable, with the compound acting as a precursor or intermediary in the synthesis of various derivatives. This includes reactions with phenylacetophenones for the formation of disubstituted derivatives, showcasing the compound's reactivity and potential for generating diverse molecular architectures (Roslan et al., 2016).

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of 6-Bromo-3-methylimidazo[1,2-a]pyridine possess significant antibacterial properties. For instance, a study synthesized a series of imidazopyridine hybrids with thiazole and pyrazole moieties, which displayed remarkable antibacterial activities against certain model bacteria (Althagafi & Abdel‐Latif, 2021). This indicates the potential of these compounds in developing new antibacterial agents.

Synthesis Techniques

The compound has been the focus of various synthesis techniques aiming to explore its potential in diverse applications. A notable method involves water-mediated hydroamination and silver-catalyzed aminooxygenation, leading to the synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts (Mohan, Rao, & Adimurthy, 2013). Such advancements in synthesis methods can enhance the accessibility and applicability of this compound in further research.

Anti-Hepatitis B Virus Activity

A series of derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. Notably, some compounds showed promising efficacy in inhibiting the replication of HBV DNA, highlighting the potential of 6-Bromo-3-methylimidazo[1,2-a]pyridine derivatives in antiviral therapy (Chen et al., 2011).

Catalytic Applications

The compound has also been used in copper-mediated aerobic oxidative synthesis processes. For example, a study demonstrated its utility in the synthesis of 3-Bromo-imidazo[1,2-a]pyridines through copper-mediated oxidative coupling, showcasing its potential in catalytic applications (Zhou et al., 2016).

Material Chemistry and Biomedical Applications

Research into the modification of cellulose and other polysaccharides with imidazo[1,2-a]pyridine derivatives has shown potential for biomedical applications, including drug delivery and mucoadhesion (Liu et al., 2016). This highlights the versatility of 6-Bromo-3-methylimidazo[1,2-a]pyridine in contributing to the development of new materials with significant application in medicine and biotechnology.

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment/face protection and ensuring adequate ventilation when handling 6-Bromo-3-methylimidazo[1,2-A]pyridine. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-A]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

6-bromo-3-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGGKPUJKHDJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methylimidazo[1,2-A]pyridine

CAS RN

1216222-91-1
Record name 6-bromo-3-methylimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-1,1-diethoxypropane (5g) was added to a stirring solution of aq. 1N HCl (15 mL) and heated at 90° C. for 1 h. The clear reaction mixture was cooled to room temperature and treated with solid NaHCO3 till pH 7.0. 2-amino-5-bromopyridine (1.8 G) and MeOH (25 mL) were transferred successively to the above reaction mixture and heated at 90° C. After 8 h, the reaction mixture was concentrated under vacuum by rotary evaporator. The resulting solid concentrate was stirred in CH2Cl2/water (200 mL/75 ml). Organic layer was separated, dried over MgSO4, filtered and concentrated. The crude concentrate was stirred in EtOAc (30 mL) and the solid was collected by filtration to obtain 6-bromo-3-methylimidazo[1,2-a]pyridine as a tan solid (1.6 g). 1H NMR (300 MHz, DMSO-d6): δ 8.55 (s, 1H), 7.50 (d, J=9.5 Hz, 1H), 7.37 (s, 1H), 7.28 (d, J=9.5 Hz, 1H), 2.44 (s, 3H).
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